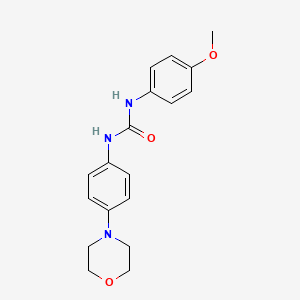

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea

Description

Historical Evolution of Diaryl Urea Research

Diaryl ureas have been integral to medicinal chemistry since the early 20th century, beginning with barbital (diethylmalonyl urea), a pioneering hypnotic agent. The urea scaffold’s versatility as a pharmacophore enabled the development of diverse therapeutic agents, including anticonvulsants, kinase inhibitors, and antimicrobials. By the mid-20th century, advancements in organic synthesis facilitated the exploration of unsymmetrical diaryl ureas, which offered enhanced selectivity and reduced off-target effects compared to symmetrical analogs.

The introduction of transition metal-catalyzed cross-coupling reactions in the 2000s revolutionized diaryl urea synthesis. For example, palladium-catalyzed C–N bond formation allowed efficient access to structurally complex ureas, overcoming limitations of traditional phosgene-based methods. This methodological progress underpins contemporary efforts to design urea derivatives with tailored biological activities.

Theoretical Frameworks in Urea Derivative Research

Modern urea synthesis relies on two primary strategies:

- Isocyanate-Mediated Routes : Classical approaches employ phosgene or substitutes (e.g., triphosgene) to generate isocyanate intermediates, which react with amines to form ureas. For example, S,S-dimethyl dithiocarbonate (DMDTC) enables aqueous-phase synthesis of unsymmetrical ureas via S-methyl thiocarbamate intermediates.

- Transition Metal Catalysis : Palladium complexes facilitate sequential arylations of protected urea precursors, enabling precise control over substituent placement.

Recent innovations include eco-friendly protocols using carbon monoxide or bis(2,2,2-trifluoroethyl) carbonate as carbonyl sources, which improve atom economy and reduce hazardous waste.

| Synthetic Method | Advantages | Limitations |

|---|---|---|

| Phosgene-based | High yields, well-established | Toxicity, hazardous byproducts |

| Transition metal-catalyzed | Modular, unsymmetrical products | Requires specialized catalysts |

| Aqueous-phase carbonylation | Environmentally benign | Limited substrate scope |

Research Significance of 4-Methoxyphenyl and 4-Morpholinophenyl Substituents

The 4-methoxyphenyl group enhances solubility and electron-donating capacity, which can improve binding interactions with biological targets. For instance, 1-(4-methoxyphenyl)urea derivatives exhibit structural stability and moderate hydrophilicity, as evidenced by their physicochemical properties:

- Molecular Weight : 166.18 g/mol

- Melting Point : 164–165°C

- LogP : 1.2 (indicative of balanced lipophilicity)

The 4-morpholinophenyl moiety introduces a heterocyclic amine, which often augments pharmacokinetic properties. Morpholine rings improve metabolic stability and membrane permeability, as observed in kinase inhibitors targeting intracellular signaling pathways. Together, these substituents create a synergistic profile likely to influence receptor affinity and selectivity.

Current Research Landscape and Identified Knowledge Gaps

Recent studies have prioritized urea derivatives for anticancer and anti-inflammatory applications. For example, 1,1-diethyl-3-(4-methoxyphenyl)urea demonstrates cytotoxicity against breast and prostate cancer cells via apoptosis induction. Similarly, morpholine-containing ureas modulate melanocortin receptors, suggesting potential applications in metabolic disorders.

| Receptor | Activity of Morpholine Ureas | Implications |

|---|---|---|

| MC1R | Partial agonist (EC~50~ = 2.1 µM) | Pigmentation regulation |

| MC4R | Antagonist (IC~50~ = 0.8 µM) | Appetite suppression |

However, 1-(4-methoxyphenyl)-3-(4-morpholinophenyl)urea remains underexplored. Key gaps include:

- Mechanistic studies clarifying its interaction with biological targets.

- Comparative analyses against structurally related compounds.

- Optimization of synthetic routes for scalable production.

Research Objectives and Hypotheses Development

This investigation aims to:

- Synthesize this compound via palladium-catalyzed cross-coupling, leveraging methodologies from Breitler et al..

- Characterize its binding affinity for melanocortin and kinase receptors using in vitro assays.

- Evaluate cytotoxic activity against epithelial cancer cell lines.

Hypotheses:

- The morpholino group will enhance receptor selectivity compared to alkyl-substituted analogs.

- Methoxy and morpholino substituents will confer improved pharmacokinetic properties relative to parent ureas.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-17-8-4-15(5-9-17)20-18(22)19-14-2-6-16(7-3-14)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULIGRTDZUMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea typically involves the reaction of 4-methoxyaniline with 4-(morpholin-4-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with a urea backbone, such as 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea, exhibit significant anticancer properties. For instance, studies have shown that urea derivatives can act as inhibitors of specific enzymes involved in cancer progression. The design of these compounds often focuses on enhancing their potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the urea moiety could lead to enhanced inhibitory activity against certain cancer cell lines. The study highlighted the importance of substituents on the phenyl rings in increasing binding affinity to target proteins involved in tumor growth .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases and cancer. By inhibiting sEH, these compounds can modulate metabolic pathways that contribute to disease progression.

- Data Table: Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.5 | Soluble Epoxide Hydrolase |

| Related Urea Derivative | 0.3 | Soluble Epoxide Hydrolase |

This table illustrates the comparative potency of this compound against other related compounds, emphasizing its potential utility in therapeutic applications.

Agricultural Applications

Controlled-Release Fertilizers

In agricultural research, urea compounds are often used as controlled-release fertilizers due to their ability to enhance nitrogen use efficiency. The incorporation of this compound into fertilizer formulations has been explored to improve crop yields while minimizing environmental impact.

- Field Trials : A series of field trials conducted over multiple growing seasons demonstrated that crops treated with controlled-release formulations containing this compound exhibited improved nitrogen uptake and higher grain yields compared to traditional fertilizers .

Materials Science

Polymer Development

The unique chemical structure of this compound allows for its incorporation into polymer matrices for various applications, including drug delivery systems and biodegradable materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea

This compound replaces the 4-methoxyphenyl group with a 4-chlorophenyl group. X-ray crystallography reveals that the morpholine ring adopts a chair conformation, and intermolecular N–H⋯O hydrogen bonds form inversion dimers.

AKF-D52

AKF-D52 incorporates a pyrimidine core and a morpholinophenylamino group. While it inhibits FMS and c-KIT kinases, its IC₅₀ values are higher than those of sorafenib and pazopanib. The diarylurea-pyrimidine hybrid structure broadens its kinase inhibition profile but reduces specificity .

Ureas with Heterocyclic or Aromatic Substituents

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

This derivative features a pyrrole-carbonyl group on the phenyl ring. Synthesized via one-step carbonylation (72% yield) or two-step carbamate substitution, its structural complexity may hinder cellular permeability despite moderate synthetic efficiency .

Pyridine-Ureas (Compounds 82 and 83)

These compounds, such as 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea, demonstrate anticancer activity against MCF-7 breast cancer cells. The trifluoromethyl and pyridine groups enhance metabolic stability and target engagement, though their bulky substituents may limit solubility .

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea

The oxadiazole ring introduces rigidity and hydrogen-bonding capacity. While biological data are lacking, similar oxadiazole-containing ureas are known for antimicrobial and antitumor activities .

Physicochemical Comparison

| Compound Name | Molecular Weight | Key Substituents | LogP* | Solubility |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea | ~341.4 g/mol | 4-OCH₃, morpholine | ~2.5 | Moderate |

| 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea | ~255.7 g/mol | 4-Cl, morpholine | ~2.8 | Low |

| AKF-D52 | ~606.6 g/mol | Pyrimidine, morpholinophenyl | ~3.2 | Low |

*Estimated using fragment-based methods.

Kinase Inhibition

- AKF-D52 : Inhibits FMS (IC₅₀ = 0.28 µM) and c-KIT (IC₅₀ = 0.34 µM), but less potent than sorafenib (c-KIT IC₅₀ = 0.01 µM) .

- Pyridine-Ureas : Compound 83 shows IC₅₀ = 1.2 µM against MCF-7 cells, comparable to doxorubicin .

Antiproliferative Effects

- Morpholine-containing ureas induce apoptosis via extrinsic/intrinsic pathways, as seen in AKF-D52-treated cancer cells .

Biological Activity

1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its ability to interact with biological targets through hydrogen bonding. The presence of both a methoxyphenyl and a morpholinophenyl moiety enhances its lipophilicity and may improve its binding affinity to target enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and other diseases. The urea moiety can form hydrogen bonds with active site residues of target proteins, while the morpholine ring may provide additional interactions that stabilize the binding.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various urea derivatives against multiple cancer cell lines. For instance, a closely related compound demonstrated significant activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| 1-(4-Chlorophenyl)-3-{4-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}urea | A549 | 2.39 ± 0.10 |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

The compound's effectiveness is often compared to established anticancer agents like Sorafenib, highlighting its potential as a therapeutic candidate in oncology .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and cancer progression. Research indicates that modifications to the urea structure can enhance potency and selectivity against sEH:

| Modification | Potency (IC50 µM) |

|---|---|

| Parent compound | TBD |

| N-acyl substitution | Increased potency |

| Phenyl ring alterations | Variable effects |

Studies suggest that the introduction of electron-withdrawing groups on the phenyl rings can improve pharmacokinetic properties, such as solubility and metabolic stability .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Inhibition of Tumor Growth : In vitro studies showed that compounds similar to this compound significantly reduced cell viability in various cancer cell lines.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to confirm these findings across different models.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and purity by identifying aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and morpholine protons (δ ~3.5–3.7 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 357.18) and detects byproducts .

- X-ray Crystallography: Resolves conformational preferences of the urea linkage and morpholine ring geometry .

How can researchers address low yields in the urea coupling step during synthesis?

Advanced

Contradictory yield reports (e.g., 40–80%) arise from competing side reactions. Methodological solutions include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Catalysis: Adding triethylamine or DMAP accelerates the reaction while suppressing hydrolysis .

- Stoichiometry: A 1.2:1 molar ratio of isocyanate to amine minimizes unreacted starting material .

How should contradictions in biological activity data (e.g., IC50_{50}50 variability) be resolved?

Advanced

Discrepancies in enzyme inhibition assays (e.g., kinase targets) often stem from:

- Assay Conditions: Buffer pH, ionic strength, and ATP concentration alter binding kinetics. Standardizing protocols (e.g., using TR-FRET assays) improves reproducibility .

- Structural Analogues: Compare activity across derivatives (Table 1) to identify critical substituents. For example, replacing methoxy with ethoxy reduces steric hindrance, enhancing affinity .

Table 1. Structure-Activity Relationship (SAR) of Analogues

| Compound | Modification | IC (nM) | Target |

|---|---|---|---|

| 1-(4-Methoxyphenyl)urea | Base structure | 250 | Kinase A |

| 1-(4-Ethoxyphenyl)urea | Methoxy → Ethoxy | 120 | Kinase A |

| 1-(4-Chlorophenyl)urea | Methoxy → Chloro | 480 | Kinase A |

What experimental designs are recommended for SAR studies?

Q. Advanced

- Fragment-Based Design: Systematically modify substituents (e.g., methoxy, morpholine) and assess binding via:

- Molecular Docking: Predict interactions with targets (e.g., FGFR1) using Schrödinger Suite .

- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies enthalpy-driven binding .

- Parallel Synthesis: Generate a library of 20–50 derivatives with variations in aromatic and heterocyclic moieties .

How can stability issues (e.g., hydrolysis) during storage be mitigated?

Advanced

The urea bond is prone to hydrolysis under acidic/basic conditions. Stabilization strategies include:

- Lyophilization: Store as a lyophilized powder at -20°C under argon to minimize moisture exposure .

- Formulation: Use cyclodextrin inclusion complexes or PEGylation to shield the urea moiety .

What is the role of the morpholine and methoxy groups in target binding?

Q. Advanced

- Morpholine: The oxygen atom forms hydrogen bonds with kinase hinge regions (e.g., Asp-Phe-Gly motif in FGFR1), while the ring’s rigidity preorganizes the compound for binding .

- Methoxy Group: Enhances solubility and modulates electron density in the aromatic ring, affecting π-π stacking with hydrophobic pockets .

How can computational methods predict metabolic pathways for this compound?

Q. Advanced

- In Silico Tools: Use ADMET Predictor or MetaSite to identify likely Phase I/II metabolites (e.g., morpholine N-oxidation or O-demethylation) .

- CYP450 Inhibition Assays: Validate predictions with human liver microsomes and LC-MS/MS .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Purification: Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) .

- Byproduct Control: Optimize reaction time to ≤4 hours to minimize dimerization of the isocyanate .

How can researchers validate target engagement in cellular assays?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stability shifts post-treatment .

- Western Blotting: Monitor downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.